Methyl Carbamate

Toxicology Genetic Toxicology Carcinogenicity Mode of Action

Methyl carbamate is a non-genotoxic carcinogen, validated in Ames-negative and Pig-a assays for use as a reference compound in toxicology studies. Its 700 g/L water solubility uniquely supports aqueous-phase pharmaceutical and pesticide synthesis. For textile applications, it is the essential intermediate for durable-press dimethylol methyl carbamate resins. Procure high-purity technical or analytical grade material, stored under inert atmosphere, to ensure compliance and performance.

Molecular Formula C2H5NO2
Molecular Weight 75.07 g/mol
CAS No. 598-55-0
Cat. No. B145844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Carbamate
CAS598-55-0
Synonymscarbamic acid, methyl ester
methyl carbamate
Molecular FormulaC2H5NO2
Molecular Weight75.07 g/mol
Structural Identifiers
SMILESCOC(=O)N
InChIInChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)
InChIKeyGTCAXTIRRLKXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
SOL IN WATER: 217 PARTS IN 100 @ 11 °C
SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C;  SOL IN ETHER
In water, 6.91X10+5 mg/l at 15.5 °C

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Carbamate (CAS 598-55-0): Technical Baseline for Procurement Evaluation


Methyl carbamate (CAS 598-55-0), also known as methylurethane or urethylane, is the simplest ester of carbamic acid with molecular formula C₂H₅NO₂ and molecular weight 75.07 g/mol [1]. It appears as white adhering crystals with a melting point of 54-58°C and boiling point of 176-177°C [2]. The compound exhibits exceptionally high water solubility of 700 g/L at 20°C and is also very soluble in ethanol, acetone, and ether . Methyl carbamate serves primarily as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and urethane resins, and is used in the textile industry for manufacturing dimethylol methyl carbamate-based durable-press finishes [3]. The compound is moisture-sensitive and requires storage under inert atmosphere at room temperature [4].

Methyl Carbamate vs. Ethyl Carbamate: Why Simple Substitution Introduces Substantial Technical and Regulatory Risk


Methyl carbamate and its closest structural analog, ethyl carbamate (urethane), differ by only a single methylene group (-CH₂-), yet this seemingly minor structural variation produces fundamentally distinct toxicological profiles and regulatory classifications. Ethyl carbamate is classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC and is regulated with maximum allowable limits in alcoholic beverages and fermented foods in multiple jurisdictions [1]. In contrast, methyl carbamate operates through a non-genotoxic carcinogenic mechanism in rats while showing no carcinogenic activity in mice, and importantly tests negative in the Ames mutagenicity assay where ethyl carbamate is positive [2]. Substituting methyl carbamate for ethyl carbamate without understanding these mechanistic differences can lead to regulatory non-compliance, flawed toxicological risk assessments, and erroneous analytical quantification when cross-reactivity occurs in detection methods. The quantitative evidence below establishes precisely where these two compounds diverge in measurable, decision-relevant parameters.

Methyl Carbamate (CAS 598-55-0): Quantified Differential Evidence for Scientific Selection


Genotoxicity: Methyl Carbamate Shows Zero Pig-a Mutant Increase vs. 24.9-Fold Increase for Ethyl Carbamate

In a direct head-to-head in vivo study, Sprague Dawley rats were administered methyl carbamate (125-500 mg/kg/day) or ethyl carbamate (250 mg/kg/day) via oral gavage for 28 consecutive days and assessed using the erythrocyte-based Pig-a mutation assay. Ethyl carbamate produced a peak mean mutant reticulocyte frequency of 19.9×10⁻⁶ on Day 29, representing a 24.9-fold increase relative to vehicle control. In contrast, methyl carbamate produced no mutagenic effects at any dose tested [1]. The peripheral blood micronucleated reticulocyte endpoint corroborated these findings, showing a 3.3-fold mean increase for ethyl carbamate versus no response for methyl carbamate [1]. These results establish that genotoxicity contributes to ethyl carbamate's carcinogenicity but not to methyl carbamate's, which is attributed to a non-genotoxic mechanism secondary to inflammation and cell proliferation [1].

Toxicology Genetic Toxicology Carcinogenicity Mode of Action Regulatory Risk Assessment

Species-Specific Carcinogenicity: Methyl Carbamate Shows Zero Carcinogenic Activity in Mice Despite Clear Activity in Rats

In comprehensive two-year gavage studies conducted by the National Toxicology Program (NTP), methyl carbamate demonstrated clear evidence of carcinogenic activity in F344/N rats, inducing hepatocellular neoplasms in both sexes. However, in B6C3F1 mice, there was no evidence of carcinogenic activity in either sex at doses up to 500 or 1,000 mg/kg administered 5 days per week for 103 weeks [1]. This contrasts sharply with ethyl carbamate, which has been shown to be a potent multi-site carcinogen across both rats and mice in multiple studies, inducing tumors in lung, liver, skin, and other tissues [2]. The species-specific carcinogenicity pattern of methyl carbamate provides a distinct toxicological fingerprint that differs fundamentally from ethyl carbamate's broad-spectrum carcinogenicity.

Carcinogenicity Species-Specific Toxicology NTP Studies Preclinical Safety

Ames Mutagenicity: Methyl Carbamate Tests Negative vs. Positive Result for Ethyl Carbamate

In standardized bacterial reverse mutation assays (Ames test), methyl carbamate tests negative in Salmonella typhimurium strains, indicating it does not induce point mutations in this prokaryotic system [1]. In contrast, its close structural analog ethyl carbamate is mutagenic in Salmonella and is a well-established genotoxic carcinogen capable of forming DNA-reactive epoxide intermediates [1]. However, methyl carbamate does show mutagenic activity in Drosophila melanogaster, demonstrating that its genetic toxicity profile is organism-dependent and mechanistically distinct from that of ethyl carbamate [1]. The differential Ames test outcome represents a critical screening discriminator between these otherwise structurally similar carbamate esters.

Mutagenicity Ames Test Genetic Toxicology Safety Screening

Solubility: Methyl Carbamate Exhibits 700 g/L Water Solubility vs. Ethyl Carbamate's Moderate Profile

Methyl carbamate demonstrates exceptionally high water solubility of 700 g/L at 20°C, which is substantially greater than that reported for ethyl carbamate [1]. While precise comparative water solubility values for ethyl carbamate under identical conditions are not uniformly documented in standard reference sources, ethyl carbamate is consistently described as having only moderate water solubility [2]. Methyl carbamate is also very soluble in ethanol, acetone, and ether . This pronounced solubility difference stems from the smaller alkyl group and consequently higher polarity of methyl carbamate compared to ethyl carbamate. The high aqueous solubility enables methyl carbamate to serve as a meltable solvent for otherwise difficult-to-dissolve organic compounds and resins [3].

Physicochemical Properties Formulation Solubility Process Chemistry

Analytical Detection: Wine Fermentation Samples Show Methyl Carbamate at 6.9-24.1 µg/L vs. Ethyl Carbamate at 2.6-4.3 µg/L

In a study analyzing locally produced fruit wines using GC-FID with C18 solid-phase extraction preconcentration, methyl carbamate was detected at concentrations ranging from 6.9 to 24.1 µg/L, while ethyl carbamate concentrations ranged from 2.6 to 4.3 µg/L in the same samples [1]. The higher and more variable methyl carbamate levels suggest a certain residual background contamination naturally occurring during wine fermentation that differs in magnitude and distribution from ethyl carbamate [1]. The analytical method achieved limits of detection of 3.3-16.7 µg/L and limits of quantification of 11.1-55.6 µg/L, with recoveries ranging from 82.2% to 95.2% [1]. A separate GC-MS derivatization method using 9-xanthydrol achieved far lower detection limits of 0.01-0.03 µg/kg and measured MC and EC in fermented foods at concentrations ranging from 0.4 µg/kg to 85.8 µg/kg [2].

Analytical Chemistry Food Safety GC-FID Fermentation Residues

Storage Stability: Methyl Carbamate Requires Inert Atmosphere Storage Due to Moisture Sensitivity

Methyl carbamate is documented as moisture-sensitive and requires storage under inert gas atmosphere at room temperature, with vendors recommending storage below 15°C in cool, dark conditions for optimal long-term stability [1]. The compound has a flash point of 93°C and a density of 1.14 g/cm³ . While ethyl carbamate is also hygroscopic, methyl carbamate's combination of high water solubility (700 g/L) and moisture sensitivity creates a more stringent handling requirement: exposure to ambient humidity can lead to gradual decomposition and purity degradation [2]. For procurement purposes, this translates to a requirement for sealed packaging under inert atmosphere and verification of storage history, as improperly stored material may exhibit reduced assay values or increased impurity profiles.

Chemical Stability Storage Conditions Shelf Life Handling

Methyl Carbamate (CAS 598-55-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Non-Genotoxic Carcinogenicity Research and Mode-of-Action Studies

Based on the direct head-to-head evidence demonstrating that methyl carbamate exhibits zero Pig-a mutant increase compared to ethyl carbamate's 24.9-fold increase [1], methyl carbamate serves as a validated non-genotoxic carcinogen reference compound. Researchers investigating the discrimination between genotoxic and non-genotoxic modes of carcinogenic action should procure methyl carbamate as a control compound that induces carcinogenesis via inflammation and cell proliferation rather than direct DNA damage [1]. The compound's species-specific carcinogenicity—active in F344/N rats but showing no evidence of carcinogenic activity in B6C3F1 mice even at 1,000 mg/kg doses [2]—makes it uniquely valuable for comparative oncology and toxicology studies examining species-dependent responses.

Chemical Intermediate Requiring High Aqueous Solubility in Synthetic Processes

For synthetic chemistry applications where a carbamate ester intermediate must dissolve readily in aqueous reaction media, methyl carbamate offers a quantified advantage with water solubility of 700 g/L at 20°C [1]. This exceptional solubility enables its use as a meltable solvent for difficult-to-dissolve organic compounds and resins [2], and facilitates its role as an intermediate in pharmaceutical and pesticide manufacturing where aqueous-phase reactions are preferred [3]. Procurement for synthetic intermediate applications should prioritize methyl carbamate over ethyl carbamate when high aqueous solubility is a process requirement, with the caveat that material must be stored under inert atmosphere due to moisture sensitivity [4].

Textile Resin Manufacturing: Dimethylol Methyl Carbamate-Based Durable-Press Finishes

Methyl carbamate is specifically utilized as an intermediate in the manufacture of dimethylol methyl carbamate-based resins for textile industry applications, particularly durable-press finishes applied to polyester/cotton blend fabrics [1]. This application is documented in the NTP technical report series and represents a distinct industrial use case not equally served by other carbamate esters [1]. The compound's high water solubility facilitates its incorporation into aqueous textile treatment formulations. Procurement for this application requires technical-grade material with consistent purity specifications, and vendors should be evaluated based on their ability to supply material meeting textile industry quality standards.

Analytical Reference Standard for Fermented Food and Beverage Testing

Based on validated analytical methods demonstrating that methyl carbamate occurs in wine fermentation at concentrations of 6.9-24.1 µg/L, while ethyl carbamate occurs at 2.6-4.3 µg/L in the same matrices [1], methyl carbamate must be procured as a discrete analytical reference standard for accurate quantification in food safety testing. Simultaneous determination methods using GC-MS with 9-xanthydrol derivatization achieve detection limits of 0.01-0.03 µg/kg and have measured MC concentrations up to 85.8 µg/kg in fermented foods [2]. Laboratories conducting fermented food and beverage analysis should not assume ethyl carbamate standards can substitute for methyl carbamate quantification, given the differential concentration profiles and distinct regulatory implications of each compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.